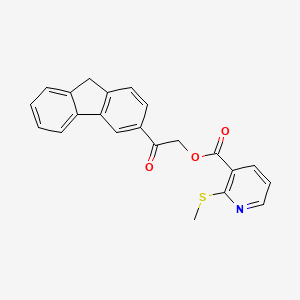![molecular formula C12H14O4 B13349291 Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate is an organic compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with a methyl group and an acetate group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of toluene-4-sulfonic acid as a catalyst in a solvent like chloroform or dichloromethane. The reaction mixture is refluxed in the dark under an inert atmosphere for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.
類似化合物との比較
Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate can be compared with other similar compounds, such as:
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: This compound has a similar structure but with a carboxylic acid group instead of an acetate group.
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid: Another similar compound with a propanoic acid group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
methyl 2-(2,2-dimethyl-1,3-benzodioxol-4-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-9-6-4-5-8(11(9)16-12)7-10(13)14-3/h4-6H,7H2,1-3H3 |
InChIキー |
AZWCRJGUZLZXEJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)













